molecular formula C14H21NO3S B2681637 2,5-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)furan-3-carboxamide CAS No. 2034423-87-3

2,5-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)furan-3-carboxamide

Cat. No. B2681637
M. Wt: 283.39
InChI Key: GQWQRJIQWCJMHQ-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)furan-3-carboxamide is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is also known as DT-011 and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further research in the medical field.

Scientific Research Applications

    Protecting Groups in Organic Synthesis

    • Field: Organic Chemistry
    • Application: 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .
    • Method: The alcohol is treated with 3,4-dihydropyran and p-toluenesulfonic acid in dichloromethane at ambient temperature .
    • Results: These ethers are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .

    Synthesis of Myeloperoxidase Inhibitors

    • Field: Medicinal Chemistry
    • Application: 2,3-Dihydropyran is used in the synthesis of potent and selective myeloperoxidase inhibitors useful as antimicrobial oxidants .
    • Method & Results: Unfortunately, the specific methods and results are not provided in the source .

    Synthesis of σ1 Receptor Ligands

    • Field: Medicinal Chemistry
    • Application: 2,3-Dihydropyran is used to synthesize novel and selective σ1 receptor ligands .
    • Method & Results: Unfortunately, the specific methods and results are not provided in the source .

    Synthesis of Histone Deacetylase (HDAC) Inhibitors

    • Field: Medicinal Chemistry
    • Application: O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
    • Method & Results: Unfortunately, the specific methods and results are not provided in the source .

    Synthesis of Pyranose Sugars

    • Field: Organic Chemistry
    • Application: A tetrahydropyran ring system, i.e., five carbon atoms and an oxygen, is the core of pyranose sugars, such as glucose .
    • Method & Results: Unfortunately, the specific methods and results are not provided in the source .

    Synthesis of 2,2,4,5-Tetrasubstituted 2HPs

    • Field: Organic Chemistry
    • Application: More recently, a metal-free domino strategy has been developed for the synthesis of 2,2,4,5-tetrasubstituted 2HPs .
    • Method & Results: Unfortunately, the specific methods and results are not provided in the source .

    Synthesis of Pyranose Sugars

    • Field: Organic Chemistry
    • Application: A tetrahydropyran ring system, i.e., five carbon atoms and an oxygen, is the core of pyranose sugars, such as glucose .
    • Method & Results: Unfortunately, the specific methods and results are not provided in the source .

    Synthesis of 2,2,4,5-Tetrasubstituted 2HPs

    • Field: Organic Chemistry
    • Application: More recently, a metal-free domino strategy has been developed for the synthesis of 2,2,4,5-tetrasubstituted 2HPs .
    • Method & Results: Unfortunately, the specific methods and results are not provided in the source .

properties

IUPAC Name

2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-10-9-13(11(2)18-10)14(16)15-5-8-19-12-3-6-17-7-4-12/h9,12H,3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWQRJIQWCJMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)furan-3-carboxamide

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